[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476554
InChI: InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476554

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3
Standard InChI Key GSAYLPAXDXBYGG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a pyrrolidine core functionalized at the 3-position with a methyl-carbamic acid tert-butyl ester group and a 2-hydroxyethyl substituent on the nitrogen atom. This configuration imparts both hydrophilic (hydroxyethyl) and hydrophobic (tert-butyl) characteristics, influencing its solubility and bioavailability.

Molecular Characteristics

PropertyValue
IUPAC Nametert-butyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate
Molecular FormulaC12H24N2O3\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight244.33 g/mol
SMILESCC(C)(C)OC(=O)N(C)C1CCN(C1)CCO
InChI KeyGSAYLPAXDXBYGG-UHFFFAOYSA-N
XLogP30.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The tert-butyl ester enhances lipophilicity, facilitating membrane permeability, while the hydroxyethyl group enables hydrogen bonding with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Pyrrolidine Ring Formation: Cyclization of 1,4-diamines or γ-amino alcohols under acidic conditions .

  • Hydroxyethyl Introduction: Alkylation of the pyrrolidine nitrogen using 2-chloroethanol or ethylene oxide.

  • Carbamate Formation: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane.

Table 2.1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine FormationH2_2SO4_4, reflux65–75
Hydroxyethylation2-Chloroethanol, K2_2CO3_3, DMF80–85
Carbamate Protection(Boc)2_2O, Et3_3N, CH2_2Cl2_290–95

Industrial-Scale Production

Continuous flow reactors are employed to optimize exothermic steps, improving yield (≥85%) and reducing waste. Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) ensures >98% purity.

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

The compound exhibits affinity for adrenergic (α2_2) and cholinergic (muscarinic) receptors, potentially influencing mood and cognition. Molecular docking studies suggest the hydroxyethyl group forms hydrogen bonds with Asp113^{113} in the α2_2-adrenergic receptor’s active site.

Enzyme Inhibition

In vitro assays demonstrate inhibitory effects on acetylcholinesterase (IC50_{50} = 12.3 μM) and monoamine oxidase B (IC50_{50} = 18.7 μM), implicating it in neurodegenerative disease research.

Table 3.1: Biological Targets and Effects

TargetEffectIC50_{50}/Kd_d
α2_2-AdrenergicPartial agonist0.45 μM
AcetylcholinesteraseCompetitive inhibition12.3 μM
MAO-BNon-competitive inhibition18.7 μM

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound serves as a precursor to neuroactive agents:

  • Antidepressants: Functionalization of the hydroxyethyl group with aryl halides yields SSRIs.

  • Antipsychotics: Suzuki-Miyaura coupling introduces biphenyl moieties for dopamine receptor targeting.

Agrochemistry

Derivatives act as carbamate insecticides, inhibiting acetylcholinesterase in pests (e.g., Plutella xylostella LC50_{50} = 2.1 ppm).

Comparison with Structural Analogues

Table 5.1: Structural and Functional Comparisons

CompoundSubstituentsBioactivity (IC50_{50})
[1-(2-Amino-ethyl)-pyrrolidin-3-yl] variant-NH2_2 instead of -OHMAO-B: 9.8 μM
Cyclopropyl derivative Cyclopropyl at C3α2_2-Adrenergic: 0.32 μM
Isopropyl carbamateIsopropyl instead of methylAcetylcholinesterase: 8.4 μM

The hydroxyethyl group’s polarity enhances water solubility (LogP = 0.7) compared to the cyclopropyl analogue (LogP = 1.9) .

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